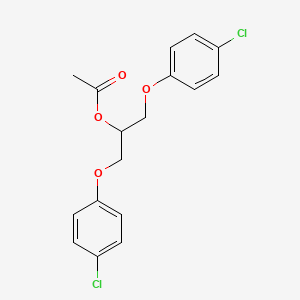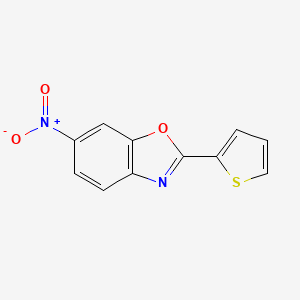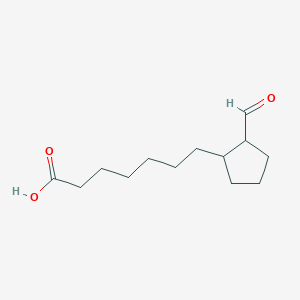
7-(2-Formylcyclopentyl)heptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-Formylcyclopentyl)heptanoic acid is an organic compound that belongs to the class of carboxylic acids. This compound is characterized by the presence of a formyl group attached to a cyclopentyl ring, which is further connected to a heptanoic acid chain. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Formylcyclopentyl)heptanoic acid can be achieved through several methods. One common approach involves the oxidation of 7-(2-Hydroxy-5-oxo-1-cyclopentenyl)heptanoic acid. This method typically uses strong oxidizing agents such as potassium permanganate or chromium trioxide to achieve the desired transformation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced catalytic processes to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
7-(2-Formylcyclopentyl)heptanoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the formyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed
Oxidation: 7-(2-Carboxycyclopentyl)heptanoic acid.
Reduction: 7-(2-Hydroxycyclopentyl)heptanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-(2-Formylcyclopentyl)heptanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 7-(2-Formylcyclopentyl)heptanoic acid involves its interaction with specific molecular targets. The formyl group can participate in various biochemical pathways, potentially leading to the formation of reactive intermediates that can interact with cellular components. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
Heptanoic acid: A straight-chain carboxylic acid with similar properties but lacking the cyclopentyl and formyl groups.
Cyclopentanecarboxylic acid: Contains a cyclopentyl ring but lacks the heptanoic acid chain and formyl group.
Uniqueness
7-(2-Formylcyclopentyl)heptanoic acid is unique due to the presence of both a formyl group and a cyclopentyl ring attached to a heptanoic acid chain. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
38460-68-3 |
|---|---|
Fórmula molecular |
C13H22O3 |
Peso molecular |
226.31 g/mol |
Nombre IUPAC |
7-(2-formylcyclopentyl)heptanoic acid |
InChI |
InChI=1S/C13H22O3/c14-10-12-8-5-7-11(12)6-3-1-2-4-9-13(15)16/h10-12H,1-9H2,(H,15,16) |
Clave InChI |
AELXVJYDPSIRRT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(C1)C=O)CCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{4-Oxo-3-[2-(4-sulfophenyl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine](/img/structure/B14669827.png)
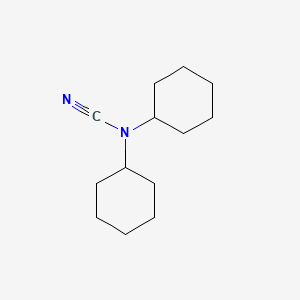
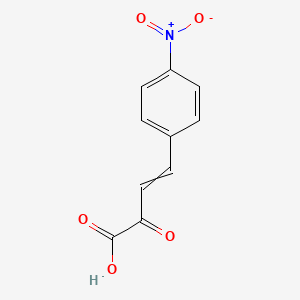
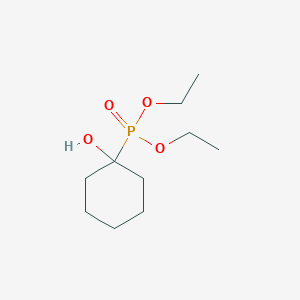
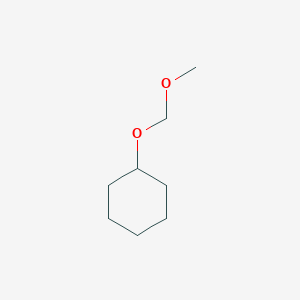

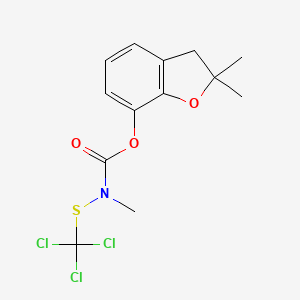
![6H-Pyrimido[5,4-B]azepine](/img/structure/B14669862.png)
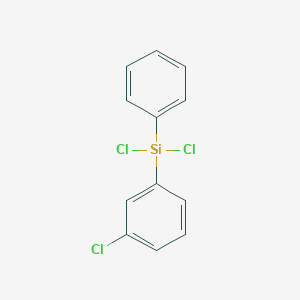
![2-Ethoxy-1-nitro-4-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B14669881.png)
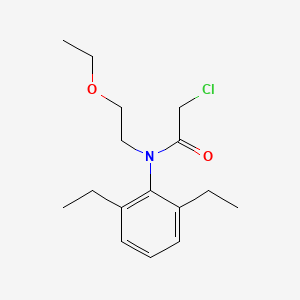
![2-[(E)-(2-hydroxyphenyl)methylideneamino]pyridin-3-ol](/img/structure/B14669889.png)
